molecular formula C10H10N2O6S B15209240 2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid CAS No. 91683-35-1

2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid

Cat. No.: B15209240
CAS No.: 91683-35-1
M. Wt: 286.26 g/mol
InChI Key: LJOWEGKJRBOMPM-UHFFFAOYSA-N
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Description

2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid can be achieved through several methods. One common approach involves the nitration of benzofuran derivatives. For instance, the nitration of benzofuran using a mixture of nitric acid and acetic acid can yield 2-nitrobenzofuran . This intermediate can then be further reacted with ethanesulfonic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis (MWI) can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Electrophilic reagents like bromine or chlorine can be employed.

Major Products Formed

    Reduction: The reduction of the nitro group can yield 2-((7-Aminobenzofuran-4-yl)amino)ethanesulfonic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the benzofuran ring, leading to a range of derivatives.

Mechanism of Action

The mechanism of action of 2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzofuran ring structure allows for interactions with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((7-Nitrobenzofuran-4-yl)amino)ethanesulfonic acid is unique due to the presence of both the nitro group and the ethanesulfonic acid group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with other benzofuran derivatives .

Properties

CAS No.

91683-35-1

Molecular Formula

C10H10N2O6S

Molecular Weight

286.26 g/mol

IUPAC Name

2-[(7-nitro-1-benzofuran-4-yl)amino]ethanesulfonic acid

InChI

InChI=1S/C10H10N2O6S/c13-12(14)9-2-1-8(7-3-5-18-10(7)9)11-4-6-19(15,16)17/h1-3,5,11H,4,6H2,(H,15,16,17)

InChI Key

LJOWEGKJRBOMPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1NCCS(=O)(=O)O)C=CO2)[N+](=O)[O-]

Origin of Product

United States

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